molecular formula C13H16N2O5 B12537979 2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]acetate CAS No. 653574-38-0

2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]acetate

Cat. No.: B12537979
CAS No.: 653574-38-0
M. Wt: 280.28 g/mol
InChI Key: WVYWFLOBOSSFPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]acetate is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and precise control of reaction conditions are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The vinyl group can participate in hydrogenation reactions to form saturated compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation reactions.

    Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Methyl-2-propanyl [(3-amino-6-vinyl-2-pyridinyl)oxy]acetate.

Scientific Research Applications

2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The vinyl group can participate in covalent bonding with nucleophiles, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]propanoate
  • 2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]butanoate

Uniqueness

2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural features allow for versatile modifications, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

653574-38-0

Molecular Formula

C13H16N2O5

Molecular Weight

280.28 g/mol

IUPAC Name

tert-butyl 2-(6-ethenyl-3-nitropyridin-2-yl)oxyacetate

InChI

InChI=1S/C13H16N2O5/c1-5-9-6-7-10(15(17)18)12(14-9)19-8-11(16)20-13(2,3)4/h5-7H,1,8H2,2-4H3

InChI Key

WVYWFLOBOSSFPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C=CC(=N1)C=C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.